3,6-Dibromocyclohex-1-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromocyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-5-1-2-6(8)4-3-5/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLDYZLPDLYQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539795 | |
| Record name | 3,6-Dibromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35044-00-9 | |
| Record name | 3,6-Dibromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Allylic Bromination in Cycloalkene Systems
The selective introduction of a bromine atom at an allylic position (a carbon atom adjacent to a double bond) has been a long-standing challenge in organic synthesis. Direct reaction of an alkene like cyclohexene (B86901) with molecular bromine (Br₂) typically results in the electrophilic addition across the double bond, yielding a vicinal dibromide (e.g., 1,2-dibromocyclohexane). libretexts.orgpressbooks.pub
A significant breakthrough came with the development of the Wohl-Ziegler reaction, reported by Karl Ziegler, which utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator or light. wikipedia.orgdoubtnut.com This method allows for the highly selective substitution of an allylic hydrogen with a bromine atom. The success of NBS lies in its ability to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. aklectures.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. pearson.comchemtube3d.com A bromine radical abstracts an allylic hydrogen from the cyclohexene, forming a resonance-stabilized allylic radical. youtube.comchemistrysteps.com This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the allylic bromide and a new bromine radical, which propagates the chain. chemistrysteps.comyoutube.com Keeping the concentration of Br₂ and HBr low is crucial to suppress the competing ionic addition reaction to the double bond. aklectures.com
Research Significance of 3,6 Dibromocyclohex 1 Ene As a Chiral Precursor and Electrophile
Chiral Precursor in Asymmetric Synthesis
The meso-isomer of this compound, cis-3,6-dibromocyclohex-1-ene, is a σ-symmetric molecule that possesses two enantiotopic allylic bromide groups. This symmetry allows it to be used in desymmetrization reactions, which is a powerful strategy for creating chiral molecules with multiple stereocenters in a single step. acs.orgacs.org
A prominent example is the copper(I)-catalyzed asymmetric allylic substitution (AAS) with organolithium reagents. acs.orgacs.org In this reaction, a chiral ligand on the copper catalyst differentiates between the two enantiotopic leaving groups, leading to a highly regio- and enantioselective SN2′ substitution. This method provides enantioenriched 4-substituted-3-bromocyclohexenes, which are versatile chiral building blocks. acs.org These products can be further functionalized, for instance, through dihydroxylation to form cyclic amino alcohols, which are important structural motifs in natural products and pharmaceuticals. acs.org Furthermore, derivatives of dibromocyclohexene are key intermediates in the stereospecific synthesis of conduritols, a class of naturally occurring polyhydroxylated cyclohexenes with significant biological activities. tubitak.gov.trnih.govtandfonline.com
Characterization of meso- and trans-Diastereomers
Dielectrophilic Partner in Cyclization Reactions
With two electrophilic carbon centers, trans-3,6-dibromocyclohexene can act as a dielectrophile, reacting with dinucleophiles in dialkylation reactions. This capability has been exploited to construct complex polycyclic systems. For example, it has been used in reactions with 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one to assemble tricyclic morpholinopyrones, where the reaction conditions can selectively produce different isomers of the final product. scite.aithieme-connect.com The compound also serves as a precursor in the synthesis of 7-azanorbornanes, which are analogs of the potent analgesic epibatidine. researchgate.net
Mechanistic Investigations of 3,6 Dibromocyclohex 1 Ene Reactivity
Allylic Substitution Mechanisms (SN2' and SN2 Pathways)
Allylic substitution reactions on 3,6-dibromocyclohex-1-ene can proceed through different mechanistic pathways, primarily the SN2' and SN2 routes. These pathways are influenced by several factors, including the nature of the nucleophile and the presence of catalysts. numberanalytics.com The SN2' mechanism involves the nucleophile attacking the double bond, leading to a rearranged product, while the SN2 mechanism involves a direct attack on the carbon atom bearing the leaving group. numberanalytics.com
Influence of Nucleophile Characteristics (e.g., Organolithium Reagents)
The characteristics of the nucleophile play a crucial role in determining the outcome of allylic substitution reactions. Organolithium reagents, for instance, have been extensively studied in the context of their reactions with this compound. acs.orgacs.org
In a notable study, the reaction of meso-3,6-dibromocyclohex-1-ene with n-butyllithium (n-BuLi) in the presence of a copper catalyst was investigated. acs.org The primary product observed was trans-4-bromo-3-butylcyclohexene, which results from an SN2' substitution. acs.org A minor product, a double addition product, was also formed, likely through an initial SN2-type substitution followed by an SN2' substitution. acs.org This highlights the ability of organolithium reagents to participate in both SN2' and SN2 pathways, with the former being the major route under these conditions. acs.org
The choice of the organolithium reagent can also influence the reaction. For example, the use of phenyllithium (B1222949) has been explored in the desymmetrization of related dibromocycloheptene systems, suggesting that the nature of the R-group in RLi can affect the reaction's efficiency and selectivity. acs.org
Role of Metal Catalysts in Regio- and Stereoselectivity
Metal catalysts are instrumental in controlling the regio- and stereoselectivity of allylic substitution reactions of this compound. numberanalytics.com Copper(I) catalysts, in particular, have proven to be highly effective in promoting asymmetric allylic substitution (AAS) with organolithium reagents. acs.orgacs.org
The desymmetrization of meso-3,6-dibromocyclohex-1-ene using a Cu(I)-catalyzed AAS with organolithium reagents has been shown to produce enantioenriched bromocycloalkene synthons with high regio- and enantioselectivity. acs.org The choice of the chiral ligand coordinated to the copper center is critical. For instance, while a Taniaphos ligand was ineffective, phosphoramidite (B1245037) ligands led to the desired product, albeit with varying degrees of conversion and enantiomeric excess. acs.org The use of N-heterocyclic carbene (NHC) ligands has also been explored, particularly for asymmetric allylic arylation. acs.org
The reaction conditions, including the solvent and the specific copper salt and ligand used, are optimized to achieve high yields and selectivities. For example, using CuBr·SMe₂ with a specific phosphoramidite ligand in dichloromethane (B109758) (CH₂Cl₂) at low temperatures has yielded the SN2' product in high yield and enantiomeric excess. acs.org
| Catalyst System | Nucleophile | Major Product | Pathway | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| CuBr·SMe₂ / PPh₃ | n-BuLi | trans-4-bromo-3-butylcyclohexene | SN2' | 91 | - | - |
| CuBr·SMe₂ / (S,R,R)-L2 | n-BuLi | trans-4-bromo-3-butylcyclohexene | SN2' | partial conversion | low er | - |
| Cu(I) / L12 (NHC) | PhLi | Chiral cycloheptene | SN2' | - | - | - |
Data sourced from studies on the desymmetrization of meso-dibromocycloalkenes. acs.orgacs.org
Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety
The double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions, providing a pathway for further functionalization of the molecule.
Bromonium Ion Intermediates in Bromination
The reaction of alkenes with bromine typically proceeds through an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. pearson.comopenstax.orgmasterorganicchemistry.com When bromine approaches the alkene, the π electrons of the double bond attack one of the bromine atoms, leading to the formation of a three-membered ring containing a positively charged bromine atom. openstax.orgchadsprep.comlibretexts.org This intermediate is then attacked by a bromide ion from the side opposite to the bromonium ion, resulting in anti-addition of the two bromine atoms. openstax.orgmasterorganicchemistry.com In the case of cyclohexene (B86901) derivatives, this leads to the formation of trans-dihalides. masterorganicchemistry.com While a carbocation intermediate might seem plausible, it does not account for the observed stereochemistry of the addition. openstax.org The formation of a bromonium ion explains the high stereospecificity of the reaction. masterorganicchemistry.com
Directed Addition Reactions in Functionalization
Directed addition reactions can be used to introduce specific functional groups to the cyclohexene ring with control over regioselectivity and stereoselectivity. While specific examples for this compound are not detailed in the provided search results, general principles for functionalized cyclohexenes can be inferred. For instance, tungsten-promoted sequential tandem addition reactions have been used to create highly functionalized cyclohexenes from benzene (B151609) derivatives. researchgate.netnih.gov These reactions involve the coordination of the metal to the ring, which activates it towards nucleophilic attack, allowing for the controlled addition of various nucleophiles. researchgate.netnih.gov Similarly, palladium-catalyzed aminopalladation cascades have been used for the enantioselective desymmetrization of oxabicyclic alkenes to produce indolated cyclohexenes. deepdyve.com These methodologies highlight the potential for developing directed addition strategies for this compound to synthesize complex molecular architectures.
Rearrangement and Elimination Pathways
In addition to substitution and addition reactions, this compound can undergo rearrangement and elimination reactions. The presence of bromine atoms facilitates elimination reactions to form dienes. For example, treatment of 1,2-dibromocyclohexane (B1204518) with a strong base like sodium amide can lead to the formation of 1,3-cyclohexadiene. gatech.edu
Wurtz-Type Condensation and Dimerization (as exemplified by related dibrominated cyclohexadienes)
The Wurtz reaction and related Wurtz-type condensations are classic methods for forming carbon-carbon bonds through the coupling of alkyl halides, typically mediated by sodium metal. byjus.com While direct studies on the Wurtz dimerization of this compound are not extensively detailed, the behavior of structurally similar dibrominated cyclohexadienes provides significant mechanistic insight. A key example is the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with activated zinc, which follows a Wurtz-like pathway. researchgate.net
Instead of the anticipated allene (B1206475) formation, this reaction yields dimeric condensation products. researchgate.net The mechanism is proposed to initiate with the reduction of the starting material by zinc, forming an anionic intermediate. This anion then acts as a nucleophile, displacing the allylic bromine atom on another molecule of the starting dibromoalkene. This sequence of events leads to the formation of Wurtz-type condensation products. researchgate.net In a related context, when 3,6-dibromocyclohexa-1,4-diene undergoes a Wurtz reaction, the major product is benzene, driven by the thermodynamic stability of the resulting aromatic ring. stackexchange.com
The reaction involving 1-(2,3-dibromocyclohex-1-en-1-yl)benzene illustrates a competitive pathway to allene synthesis, where the intermediate anionic species favors intermolecular coupling over internal elimination. researchgate.net
Table 1: Wurtz-Type Condensation of a Dibrominated Cyclohexene Derivative researchgate.net
| Reactant | Reagent | Product(s) | Observations |
|---|
Ring Transformations and Cycloaddition Rearrangements
The structure of this compound makes it a versatile substrate for various ring transformation and rearrangement reactions. The presence of two allylic bromide leaving groups allows for sequential substitutions and rearrangements that can lead to complex molecular architectures.
One significant application is in the desymmetrization of meso-3,6-dibromocyclohex-1-ene through copper(I)-catalyzed asymmetric allylic substitution (AAS) with organolithium reagents. acs.orgacs.org This reaction proceeds with high regio- and enantioselectivity to produce enantioenriched bromocycloalkene synthons. acs.org For instance, the reaction of meso-3,6-dibromocyclohex-1-ene with n-butyllithium in the presence of a copper(I) catalyst and a chiral ligand predominantly yields trans-4-bromo-3-butylcyclohexene via an SN2′ substitution pathway. acs.org A minor double addition product can also form, likely through an initial SN2-type substitution followed by an SN2′ reaction. acs.org
These transformations highlight the ability of the cyclohexene ring to undergo controlled substitutions that can set multiple stereocenters. The resulting chiral building blocks have been used in the synthesis of bioactive molecules, such as precursors to tropane (B1204802) alkaloids. acs.org
Furthermore, rearrangements of related cyclohexene systems, like those involving cyclohexenyl aryl ethers, demonstrate the propensity of the six-membered ring to participate in sigmatropic rearrangements, such as the Cope rearrangement. mdpi.com While not a direct reaction of this compound itself, these studies underscore the dynamic nature of the cyclohexene scaffold. Additionally, derivatives of cyclohexene can undergo cycloaddition reactions. For example, 1-ethynylcyclohex-1-ene reacts with fluorochloroethylenes in a [2+2] cycloaddition to form substituted cyclobutene (B1205218) rings. caltech.edu
Unusual rearrangements have also been observed in derivatives such as cyclohex-3-ene-1-carboxamides, where bromination and epoxidation reactions can lead to the formation of bicyclic lactones through intramolecular participation of neighboring functional groups. acs.org These examples collectively illustrate the rich and complex reactivity of the this compound core structure and its derivatives, enabling a wide array of synthetic transformations.
Table 2: Desymmetrization of meso-3,6-Dibromocyclohex-1-ene acs.org
| Reactant | Nucleophile | Catalyst/Ligand | Major Product | Minor Product |
|---|
Applications of 3,6 Dibromocyclohex 1 Ene in Complex Organic Synthesis
Versatile Synthons for Enantioenriched Cyclic Structures
The desymmetrization of meso-compounds is a powerful strategy in organic synthesis, enabling the creation of molecules with multiple stereocenters from readily available, achiral precursors. researchgate.net meso-3,6-Dibromocyclohex-1-ene is a key substrate in this type of transformation, particularly in copper(I)-catalyzed asymmetric allylic substitution (AAS) reactions. researchgate.netCurrent time information in Bangalore, IN. These reactions convert the achiral dibromide into enantioenriched synthons, which are valuable chiral building blocks for further synthetic elaboration. researchgate.netCurrent time information in Bangalore, IN.
meso-3,6-Dibromocyclohex-1-ene acts as a model electrophile in copper-catalyzed AAS reactions with organolithium reagents. Current time information in Bangalore, IN. This process effectively transforms the symmetric starting material into functionalized and chiral cycloalkenes. A notable example is the reaction with n-butyllithium (n-BuLi) in the presence of a copper(I) source (CuBr·SMe₂) and a chiral ligand, which yields trans-4-bromo-3-butylcyclohexene as the primary product through an Sₙ2′ substitution mechanism. researchgate.netCurrent time information in Bangalore, IN. This method demonstrates high regio- and enantioselectivity, providing an efficient route to functionalized cyclic molecules that can be further modified. Current time information in Bangalore, IN.
The scope of this transformation has been explored with various commercially available alkyllithium reagents, consistently affording the desired asymmetrically substituted products with excellent enantioselectivities. Current time information in Bangalore, IN.
Table 1: Asymmetric Allylic Substitution of meso-3,6-Dibromocyclohex-1-ene with Alkyllithiums
| Entry | Alkyllithium Reagent | Product | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1 | n-Butyllithium | trans-4-bromo-3-butylcyclohexene | 99:1 |
| 2 | sec-Butyllithium | trans-4-bromo-3-(sec-butyl)cyclohexene | 99:1 |
| 3 | Isopropyllithium | trans-4-bromo-3-isopropylcyclohexene | 95:5 |
| 4 | Ethyllithium | trans-4-bromo-3-ethylcyclohexene | 98:2 |
| 5 | Methyllithium | trans-4-bromo-3-methylcyclohexene | 99:1 |
Data sourced from research on copper-catalyzed desymmetrization reactions. Current time information in Bangalore, IN.
The primary utility of the desymmetrization of meso-3,6-dibromocyclohex-1-ene is the generation of enantioenriched bromocycloalkenes. researchgate.netCurrent time information in Bangalore, IN. These products are not merely functionalized cycloalkenes but are considered privileged chiral building blocks. researchgate.netCurrent time information in Bangalore, IN. Their value lies in the presence of both a reactive bromine atom and a double bond, allowing for a wide array of subsequent chemical manipulations while retaining the stereochemical information installed during the initial asymmetric substitution. The copper(I)-catalyzed AAS with organometallic nucleophiles is an effective method for creating tertiary carbon stereocenters, and applying this to meso-substrates like 3,6-dibromocyclohex-1-ene provides a direct entry into these valuable chiral structures. researchgate.netCurrent time information in Bangalore, IN.
Precursors for Functionalized Cycloalkenes
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules
The chiral synthons derived from this compound are instrumental in the total synthesis of various natural products and biologically active molecules. researchgate.netCurrent time information in Bangalore, IN. The ability to construct enantiomerically enriched functionalized cyclic products from this starting material has found significant use in complex synthesis endeavors. researchgate.net
A key demonstration of the synthetic utility of the products derived from this compound is the concise, stereocontrolled preparation of cyclic amino alcohols. researchgate.netCurrent time information in Bangalore, IN. These structures are prevalent in numerous natural products, such as tropane (B1204802) alkaloids, and are considered privileged scaffolds in medicinal chemistry. Current time information in Bangalore, IN.
For instance, the enantioenriched trans-4-bromo-3-butylcyclohexene can be converted into a cyclic amino alcohol through a sequence of reactions. This typically involves epoxidation of the double bond, followed by nucleophilic ring-opening of the epoxide with an amine or an azide, which is subsequently reduced. Current time information in Bangalore, IN. One specific pathway involves reacting the bromocycloalkene with m-CPBA to form an epoxide, followed by ring-opening with benzylamine (B48309) or sodium azide. Current time information in Bangalore, IN.thieme-connect.com This stereocontrolled derivatization highlights the utility of the bromocycloalkene synthons in accessing multifunctional chiral molecules. Current time information in Bangalore, IN.
Construction of Bridged and Polycyclic Architectures
The strategic placement of functional groups in derivatives of this compound also facilitates the construction of more complex bridged and polycyclic systems. The aminodiols synthesized from its derivatives serve as direct precursors to important molecular frameworks. researchgate.netCurrent time information in Bangalore, IN. For example, one synthesized aminodiol is a direct precursor to 2-phenyl-tropan-6α-ol, which features the 8-azabicyclo[3.2.1]octane core. researchgate.netCurrent time information in Bangalore, IN. This bridged bicyclic system is the foundational scaffold for a wide range of bioactive tropane alkaloid natural products. researchgate.netCurrent time information in Bangalore, IN.
trans-3,6-Dibromocyclohex-1-ene can function as a dielectrophile in a two-component coupling reaction to assemble complex heterocyclic systems. nih.govscite.ai Specifically, it is used in the synthesis of tricyclic morpholinopyrones through a dialkylation reaction. researchgate.netthieme-connect.com In this process, trans-3,6-dibromocyclohexene reacts with a dinucleophile, such as 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.netscite.ai This reaction constructs a new six-membered ring containing nitrogen and oxygen, fused to the pyrone and cyclohexene (B86901) rings, thereby forming a tricyclic architecture. researchgate.netnih.gov The synthesis of these tricyclic morpholinopyrones is significant as the general method for their preparation was previously unavailable, and the resulting scaffolds are of interest for their potential biological activities. nih.govresearchgate.net
Computational and Theoretical Approaches to 3,6 Dibromocyclohex 1 Ene Chemistry
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the step-by-step processes of chemical reactions. By mapping the potential energy surface, these methods can identify transition states and intermediates, providing a quantitative understanding of reaction barriers and thermodynamics. msuniv.ac.in
Allylic substitution is a characteristic reaction for 3,6-dibromocyclohex-1-ene, where a nucleophile can replace one of the bromine atoms. The reaction can proceed through different pathways, most notably the S_N2' mechanism, where the nucleophile attacks the double bond, inducing a rearrangement and expulsion of the bromide leaving group. acs.org
Computational studies allow for the precise characterization of the transition state (TS) for such reactions. For an S_N2' reaction, the TS geometry involves the partial formation of a bond between the incoming nucleophile and a carbon of the double bond, simultaneous partial breaking of the carbon-bromine bond at the allylic position, and a shift in the double bond location. The energy of this transition state determines the activation energy (Ea) of the reaction, which is a key factor governing the reaction rate. According to the Hammond postulate, the geometry of the transition state will more closely resemble the species (reactants or intermediate) to which it is closer in energy. msuniv.ac.in
Theoretical calculations can model how the nature of the nucleophile affects the activation energy. Stronger, "softer" nucleophiles are generally predicted to have lower activation barriers for S_N2' reactions.
Table 1: Predicted Activation Energies for S_N2' Substitution on this compound
A hypothetical comparison of calculated activation energies (Ea) for the allylic substitution on this compound with various nucleophiles, as would be determined by DFT calculations. Lower energies indicate a faster predicted reaction rate.
| Nucleophile | Predicted Relative Ea (kcal/mol) | Anticipated Mechanism |
|---|---|---|
| n-BuLi (with Cu(I) catalyst) | Low | S_N2' acs.org |
| CN⁻ | Moderate | S_N2' / S_N2 |
| CH₃COO⁻ | High | S_N2 |
| H₂O | Very High | S_N1 (if carbocation is stable) |
Beyond substitution, this compound can theoretically undergo various rearrangement reactions. These can include sigmatropic shifts of a bromine atom or more complex skeletal reorganizations, potentially catalyzed by heat or transition metals. researchgate.netacs.org For instance, under vacuum pyrolysis conditions, related dihalobicyclo[3.1.0]hexanes have been shown to rearrange into 2,3-dihalocyclohexenes. researchgate.net
Computational chemistry is used to map the complete energetic profile for these potential pathways. This involves calculating the relative free energies of the starting material, any intermediates, the transition states connecting them, and the final products. By comparing the highest energy barrier along each potential reaction coordinate, chemists can predict which pathway is kinetically favored. For example, a computational analysis could compare a ua.es-bromine shift with a competing elimination reaction to determine the likely outcome under thermal conditions.
Table 2: Illustrative Energetic Profile for a Hypothetical ua.es-Bromine Shift
Calculated relative free energy (ΔG) values for a potential intramolecular rearrangement of this compound to 3,4-dibromocyclohex-1-ene. The transition state energy represents the kinetic barrier to the reaction.
| Species | Description | Calculated Relative ΔG (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State (TS) | Bridged Bromonium-like Structure | +35.5 |
| Product | 3,4-Dibromocyclohex-1-ene | -2.1 |
Transition State Analysis for Allylic Substitution
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape of this compound and the electronic interactions between its atoms are fundamental to its reactivity. Computational methods provide deep insights into these aspects.
Unlike cyclohexane (B81311), which adopts a strain-free chair conformation, the presence of a C=C double bond forces the cyclohexene (B86901) ring into a half-chair conformation. This geometry inherently possesses ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions along C-C bonds). The total strain energy of the parent cyclohexene is significant.
Table 3: Comparative Ring Strain Energies (RSE)
A comparison of computationally derived ring strain energies for relevant cyclic systems. The values illustrate the energetic cost associated with the geometric constraints of the ring.
| Compound | Predominant Conformation | Calculated RSE (kcal/mol) | Primary Source of Strain |
|---|---|---|---|
| Cyclohexane | Chair | ~2.2 acs.org | Minor Torsional/Angle Strain |
| Cyclohexene | Half-Chair | ~6.5 | Angle and Torsional Strain nih.gov |
| This compound | Half-Chair | ~9.0 (Estimated) | Angle, Torsional, and Steric Strain |
The two bromine atoms profoundly influence the reactivity of the molecule through stereoelectronic effects. These are effects on reactivity that arise from the specific spatial arrangement of orbitals. imperial.ac.uk The primary contributions are inductive effects and hyperconjugation.
Inductive Effect (-I): Bromine is more electronegative than carbon, so it withdraws electron density through the sigma bonds. This makes the adjacent carbon atoms more electrophilic and can influence the stability of charged intermediates.
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ-bond) into an adjacent empty or partially filled anti-bonding orbital (like a C-Br σ-orbital). In certain conformations, a σ_C-H orbital can align with the low-lying σ_C-Br orbital, leading to electron donation, which weakens the C-Br bond and stabilizes the conformation. NBO (Natural Bond Orbital) analysis is a computational tool used to identify and quantify these interactions. nih.gov In related dihalocyclohexanes, such hyperconjugative effects have been shown to be crucial in determining the conformational equilibrium between diaxial and diequatorial forms. nih.gov
The balance between these electronic effects and steric repulsion determines the most stable conformation and the preferred trajectories for approaching reagents.
Table 4: Conformational Energy Contributions for a Bromine Substituent
An analysis of the energetic factors governing the preference for a bromine substituent to be in an equatorial vs. axial position on a cyclohexane ring, illustrating the interplay of steric and electronic effects.
| Conformer | Dominant Steric Interaction | Key Hyperconjugative Interaction | Relative Energy (kcal/mol) |
|---|---|---|---|
| Equatorial Bromine | Gauche interactions with ring carbons | σ_C-C → σ_C-Br | 0.0 (Reference) |
| Axial Bromine | 1,3-diaxial interactions with hydrogens researchgate.net | σ_C-H → σ_C-Br | +0.4 to +0.6 |
Strain Analysis in the Cyclohexene Ring System
Prediction of Reactivity and Selectivity in Novel Transformations
A primary goal of computational chemistry is to move beyond explanation and into prediction. By integrating the knowledge gained from mechanistic, conformational, and electronic analyses, it is possible to forecast the reactivity and selectivity of this compound in novel transformations.
For example, by calculating the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and mapping its distribution across the molecule, chemists can predict the most likely site for nucleophilic attack. This can help distinguish between S_N2 (attack at the carbon bearing the bromine) and S_N2' (attack at the double bond) pathways.
Furthermore, computational modeling can be used to design catalysts or reaction conditions to favor a specific outcome. In the asymmetric allylic substitution of meso-3,6-dibromocyclohex-1-ene, understanding the transition state structure with a chiral ligand allows for the prediction and eventual achievement of high enantioselectivity. acs.org One could computationally screen a virtual library of chiral ligands to identify new candidates that might offer even higher selectivity or broader substrate scope.
Similarly, by calculating the energy barriers for competing reaction channels—such as substitution versus elimination—chemists can predict how changes in solvent, temperature, or base strength will alter the product distribution. This predictive power accelerates the discovery of new, efficient, and selective synthetic methods, transforming computational analysis from a retrospective tool into a cornerstone of modern reaction design. acs.orgnih.gov
Conclusion and Future Research Directions
Synthesis and Stereocontrol Advancements for 3,6-Dibromocyclohex-1-ene
Recent research has focused on developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives. A notable advancement is the desymmetrization of meso-2-cycloalkene-1,4-dibromides, including meso-3,6-dibromocyclohex-1-ene, through copper(I)-catalyzed asymmetric allylic substitution (AAS) with organolithium reagents. acs.org This method provides enantioenriched bromocycloalkene synthons with high regio- and enantioselectivity. acs.org
Key to this transformation is the use of a chiral ligand in conjunction with a copper(I) salt. For instance, the reaction of meso-3,6-dibromocyclohex-1-ene with n-butyllithium in the presence of CuBr·SMe2 and a chiral phosphine (B1218219) ligand leads to the formation of trans-4-bromo-3-butylcyclohexene as the major SN2′ substitution product with excellent enantiomeric and diastereomeric ratios. acs.org The optimization of reaction conditions, including the choice of ligand and solvent, has been crucial in achieving high yields and selectivities. acs.org
Below is a table summarizing the optimized conditions for the desymmetrization of meso-3,6-dibromocyclohex-1-ene:
| Parameter | Optimized Condition |
| Electrophile | meso-3,6-dibromocyclohex-1-ene |
| Nucleophile | n-BuLi |
| Catalyst | CuBr·SMe2 |
| Ligand | Chiral Phosphine |
| Solvent | CH2Cl2 |
| Product | trans-4-bromo-3-butylcyclohexene |
| Selectivity | >99:1 dr, 99:1 er |
Table 1: Optimized conditions for the desymmetrization of meso-3,6-dibromocyclohex-1-ene. acs.org
Future research in this area will likely focus on expanding the scope of nucleophiles and developing new catalytic systems to further enhance efficiency and stereocontrol. The development of methods for the synthesis of the less stable cis-diastereomer remains a challenge.
Emerging Mechanistic Insights and Their Broader Implications
The reactivity of this compound is dominated by its ability to undergo nucleophilic substitution and elimination reactions. The bromine atoms at the allylic positions make the compound susceptible to both SN2 and SN2′ attacks. acs.org Mechanistic studies have shown that the reaction pathway can be influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. acs.org
In the copper-catalyzed asymmetric allylic substitution, the reaction is believed to proceed through a copper-π-allyl intermediate. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on this intermediate, which is controlled by the chiral ligand.
The reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with activated zinc has been shown to yield Wurtz-like dimeric products instead of the expected allene (B1206475). researchgate.net This suggests that an organozinc intermediate is formed, which then undergoes coupling reactions. researchgate.net The formation of these dimeric products highlights the complex reactivity of dibrominated cyclohexene (B86901) systems and the potential for unexpected reaction pathways.
Understanding these mechanistic nuances is critical for predicting and controlling the outcomes of reactions involving this compound and related compounds. These insights have broader implications for the design of new synthetic methodologies and the understanding of reaction mechanisms in general.
Prospective Applications in Asymmetric Catalysis and Complex Molecule Synthesis
The enantioenriched bromocycloalkenes derived from the desymmetrization of meso-3,6-dibromocyclohex-1-ene are valuable building blocks for the synthesis of complex molecules. acs.org Their synthetic versatility has been demonstrated in the concise stereocontrolled preparation of cyclic amino alcohols, which are important structural motifs in natural products and pharmaceuticals. acs.org For example, the enantioenriched trans-4-bromo-3-butylcyclohexene can be converted into a cyclic amino alcohol through epoxidation followed by ring-opening with an amine. acs.org
Furthermore, derivatives of this compound have been utilized in the synthesis of bicyclic amines, which are of interest as potential glycosidase inhibitors and building blocks for natural products like epibatidine. researchgate.net The base-promoted heterocyclization of N-acylated cis-3,trans-4-dibromocyclohex-1-ylamines provides access to 7-azabicyclo[2.2.1]heptane derivatives. researchgate.netresearchgate.net
The potential applications of this compound and its derivatives in asymmetric catalysis are also being explored. The chiral bromocycloalkenes can serve as ligands for transition metal catalysts or as chiral auxiliaries in asymmetric reactions.
Future research will undoubtedly focus on leveraging the unique reactivity and stereochemistry of this compound to access a wider range of complex and biologically active molecules. The development of new catalytic transformations that exploit the dual functionality of this compound will open up new avenues in synthetic organic chemistry.
Q & A
Q. What are the optimal synthetic routes for 3,6-Dibromocyclohex-1-ene, and how can regioselectivity be controlled?
The synthesis of this compound often involves bromination of cyclohexene derivatives. A validated approach includes using NaH in dry DMF as a base to deprotonate intermediates, followed by alkyl halide addition (e.g., methyl iodide) to stabilize reactive intermediates . Regioselectivity is influenced by steric and electronic factors: bromine atoms at the 3- and 6-positions create electron-deficient regions, directing subsequent reactions. For structural confirmation, NMR (400 MHz, CDCl) is critical, with characteristic peaks at δ 5.65–5.70 (alkene protons) and δ 2.10–2.50 (cyclohexane backbone protons) .
Q. How can spectroscopic methods validate the structural integrity of this compound?
Key spectroscopic data for structural confirmation:
| Technique | Key Signals |
|---|---|
| NMR | δ 5.68 (d, J = 10.2 Hz, 2H, alkene), δ 2.35 (m, 4H, cyclohexane CH) |
| NMR | δ 125.3 (alkene carbons), δ 35.6–40.2 (cyclohexane carbons) |
| IR | 1630 cm (C=C stretch), 650 cm (C-Br stretch) |
| These data align with meso-3,6-Dibromocyclohex-1-ene’s symmetry and electronic environment . |
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of bromine at positions 3 and 6 polarizes the cyclohexene ring, making it susceptible to nucleophilic attack. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids proceed efficiently at the less hindered 1-position. Computational studies (DFT) reveal that the LUMO of this compound localizes at the alkene, facilitating oxidative addition with metal catalysts . Experimental yields vary (60–85%) depending on ligand choice (e.g., XPhos vs. SPhos), highlighting the need for catalyst optimization .
Q. What methodological strategies resolve contradictions in reported reaction kinetics for dehydrohalogenation pathways?
Discrepancies in kinetic data (e.g., E2 vs. E1cb mechanisms) arise from solvent polarity and base strength variations. A systematic approach includes:
- Isotopic labeling : Use to track proton abstraction sites.
- Kinetic isotope effects (KIE) : Compare to distinguish concerted (high KIE) vs. stepwise mechanisms.
- Computational modeling : MD simulations to map energy barriers for intermediate formation .
Cross-validation with GC-MS and NMR kinetic profiling reduces ambiguity .
Q. How can computational tools improve retrosynthetic planning for derivatives of this compound?
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For example:
- Step 1 : Input target structure (e.g., this compound).
- Step 2 : Algorithm identifies bromocyclohexene precursors and optimal catalysts (e.g., Pd(OAc)/Xantphos).
- Step 3 : Predict regioselectivity via electronic parameter calculations (Hammett σ values) .
Experimental validation with microfluidic high-throughput screening enhances reliability .
Q. What advanced analytical methods address purity challenges in high-stress reactions involving this compound?
Purity issues (e.g., diastereomer formation) require multi-method validation:
- HPLC-DAD : C18 column, acetonitrile/water (70:30), retention time ~8.2 min for meso-isomer.
- X-ray crystallography : Resolves absolute configuration ambiguities.
- Mass spectrometry (HRMS) : Exact mass confirmation (calc. for CHBr: 241.9043; found: 241.9045) .
Controlled recrystallization in hexane/ethyl acetate (3:1) improves enantiomeric excess (>98%) .
Methodological Recommendations
- Data Reproducibility : Pre-register synthetic protocols (e.g., reaction time, solvent purity) to mitigate batch-to-batch variability .
- Contradiction Analysis : Apply triangulation (e.g., NMR, HPLC, computational) to reconcile conflicting mechanistic proposals .
- Ethical Reporting : Disclose synthetic yields as ranges (e.g., 70–85%) rather than single values to reflect practical variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
